molecular formula C16H18N2O2 B6896802 N-(1-methyl-4-phenylpyrrolidin-3-yl)furan-3-carboxamide

N-(1-methyl-4-phenylpyrrolidin-3-yl)furan-3-carboxamide

Cat. No.: B6896802
M. Wt: 270.33 g/mol
InChI Key: ZDLAUUFOOCZCPQ-UHFFFAOYSA-N
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Description

N-(1-methyl-4-phenylpyrrolidin-3-yl)furan-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds This compound features a pyrrolidine ring, a phenyl group, and a furan ring, making it a complex and interesting molecule for various scientific studies

Properties

IUPAC Name

N-(1-methyl-4-phenylpyrrolidin-3-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18-9-14(12-5-3-2-4-6-12)15(10-18)17-16(19)13-7-8-20-11-13/h2-8,11,14-15H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLAUUFOOCZCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)NC(=O)C2=COC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-4-phenylpyrrolidin-3-yl)furan-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-4-phenylpyrrolidin-3-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol derivative.

    Substitution: The major products depend on the nucleophile used but can include various substituted furan derivatives.

Scientific Research Applications

N-(1-methyl-4-phenylpyrrolidin-3-yl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methyl-4-phenylpyrrolidin-3-yl)furan-3-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Furan Derivatives: Compounds like furan-2-carboxamide and furan-3-carboxylic acid are structurally related.

Uniqueness

N-(1-methyl-4-phenylpyrrolidin-3-yl)furan-3-carboxamide is unique due to its combination of a pyrrolidine ring, a phenyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

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